molecular formula C16H22O2 B6158303 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 126070-22-2

3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

カタログ番号: B6158303
CAS番号: 126070-22-2
分子量: 246.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. It has a molecular weight of 350.46 . The compound is solid at room temperature and is stored under an inert atmosphere .


Molecular Structure Analysis

The InChI code for the compound is 1S/C23H26O3/c1-14-12-18-19 (23 (4,5)11-10-22 (18,2)3)13-17 (14)20 (24)15-6-8-16 (9-7-15)21 (25)26/h6-9,12-13H,10-11H2,1-5H3, (H,25,26) . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature and is stored under an inert atmosphere . It has a molecular weight of 350.46 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.

科学的研究の応用

Synthesis and Imaging Applications

PMTCA has been utilized in the synthesis of carbon-11 labeled compounds for positron emission tomography (PET) imaging. Shibahara et al. (2017) synthesized a retinoid X receptor (RXR) partial agonist labeled with carbon-11 for PET imaging to investigate its brain uptake and biodistribution, suggesting its potential for CNS disease treatment research (Shibahara et al., 2017).

Anti-inflammatory and Immunomodulatory Effects

Gurkan et al. (2011) explored the synthesis of novel tetrahydronaphthalene derivatives and evaluated their effects on macrophage proliferation and nitric oxide production, indicating potential anti-inflammatory applications (Gurkan et al., 2011).

Therapeutic Potential and Mechanism of Action Studies

Research by Heck et al. (2016) involved the synthesis and biological evaluation of RXR-selective agonists, including analogues of PMTCA, assessing their therapeutic potential for conditions like cutaneous T-cell lymphoma (CTCL) and highlighting the compounds' selective RXR activation (Heck et al., 2016).

Chemical Synthesis Building Blocks

Büttner et al. (2007) demonstrated PMTCA's utility in synthesizing silicon-based drugs, showcasing its role as a building block for biologically active compounds and offering an alternative synthesis pathway for retinoid agonists (Büttner et al., 2007).

Ligand Screening and Drug Discovery

A study by Yamada et al. (2019) introduced a fluorescent RXR agonist derived from PMTCA for ligand screening, facilitating the identification of potential therapeutic compounds with reduced teratogenicity and adverse effects, indicating advances in drug discovery methodologies (Yamada et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetramethyl-1,4-cyclohexadiene", "2-bromo-1,1,2-trimethylcyclopentane", "Sodium hydride", "Carbon dioxide", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 2,3,4,5-tetramethyl-1,4-cyclohexadiene is reacted with 2-bromo-1,1,2-trimethylcyclopentane in the presence of sodium hydride to form 3-bromo-3,5,5,8,8-pentamethyl-1,4,5,6,7,8-hexahydronaphthalene.", "Step 2: The bromine atom in the intermediate product is replaced with a carboxyl group by reacting with carbon dioxide in the presence of sodium hydroxide to form 3-carboxy-3,5,5,8,8-pentamethyl-1,4,5,6,7,8-hexahydronaphthalene.", "Step 3: The carboxylic acid group is then converted to an acid chloride by reacting with thionyl chloride in the presence of pyridine to form 3-chloro-3,5,5,8,8-pentamethyl-1,4,5,6,7,8-hexahydronaphthalene.", "Step 4: The acid chloride is then reacted with sodium bicarbonate in the presence of ethyl acetate to form 3-carboxy-3,5,5,8,8-pentamethyl-1,4,5,6,7,8-hexahydronaphthalene.", "Step 5: The final product is obtained by reacting the carboxylic acid with methanol in the presence of hydrochloric acid and diethyl ether to form 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid." ] }

CAS番号

126070-22-2

分子式

C16H22O2

分子量

246.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。